
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amina
Descripción general
Descripción
FK866 es un inhibidor no competitivo altamente específico de la fosforribosiltransferasa de nicotinamida (NAPRT), una enzima crucial para la biosíntesis del dinucleótido de adenina y nicotinamida (NAD) a partir de la nicotinamida . Este compuesto ha llamado la atención debido a su mecanismo único de inducir la apoptosis en células tumorales al agotar los niveles intracelulares de NAD .
Aplicaciones Científicas De Investigación
Chemical Properties and Background
- Molecular Formula: C10H14N2
- Molecular Weight: 162.23 g/mol
- CAS Number: 107393-73-7
This compound is structurally related to benzazepines, a class of compounds known for their potential therapeutic effects.
Neurological Research
One of the notable applications of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is in the development of selective inhibitors for human neuronal nitric oxide synthase (nNOS). Research indicates that derivatives of this compound can act as potent inhibitors of nNOS, which is implicated in various neurological disorders. A study demonstrated that one such derivative showed efficacy in an in vivo model for neuropathic pain, highlighting its potential as a therapeutic agent for pain management .
Metabolite of Lorcaserin
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is identified as a metabolite of Lorcaserin (a selective 5-HT2C receptor agonist), which has been utilized in obesity treatment. This connection underscores its relevance in metabolic research and obesity management . The pharmacodynamics and safety profiles of this metabolite are essential for understanding the overall efficacy of Lorcaserin.
Case Studies and Research Findings
Toxicological Studies
Understanding the safety profile of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is crucial for its application in drug development. Toxicological evaluations have been conducted to assess its genotoxicity and potential hazards. These studies are vital for regulatory compliance and ensuring patient safety during clinical trials.
Analytical Applications
The compound is also significant in analytical chemistry, particularly concerning method development and validation for drug applications. Its role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) emphasizes its importance in pharmaceutical manufacturing and quality control processes .
Mecanismo De Acción
El mecanismo de acción de FK866 implica la inhibición específica de la fosforribosiltransferasa de nicotinamida, lo que lleva a una reducción en la biosíntesis de NAD . Este agotamiento de NAD interrumpe el metabolismo energético celular y desencadena la apoptosis a través de la vía mitocondrial . El compuesto no afecta directamente la actividad respiratoria mitocondrial, pero causa una disminución gradual de los niveles de NAD, lo que finalmente lleva a la muerte celular . Los objetivos moleculares involucrados en esta vía incluyen enzimas responsables de la biosíntesis y el catabolismo de NAD .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a metabolite of Lorcaserin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolic pathways of Lorcaserin.
Cellular Effects
Given its relationship to Lorcaserin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Lorcaserin .
Metabolic Pathways
The metabolic pathways involving 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine are not well-characterized. It is known to be a metabolite of Lorcaserin , suggesting that it may be involved in similar metabolic pathways.
Métodos De Preparación
FK866 puede sintetizarse a través de una serie de reacciones químicas que implican la bromación y el posterior enlace a intermedios específicos . La ruta sintética generalmente involucra la bromación de una posición bencílica seguida de reacciones de acoplamiento para producir el compuesto final . Los métodos de producción industrial pueden implicar la optimización de estas reacciones para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
FK866 se somete a varios tipos de reacciones químicas, principalmente involucrando su interacción con la fosforribosiltransferasa de nicotinamida . Se sabe que el compuesto inhibe la enzima de forma no competitiva, lo que lleva a un agotamiento gradual de los niveles de NAD en las células . Los reactivos comunes utilizados en estas reacciones incluyen la nicotinamida y el ácido nicotínico, que pueden actuar como antídotos para los efectos de FK866 . El principal producto formado a partir de estas reacciones es la inhibición de la biosíntesis de NAD, lo que lleva a la apoptosis celular .
Comparación Con Compuestos Similares
FK866 es único en su alta especificidad e inhibición no competitiva de la fosforribosiltransferasa de nicotinamida . Los compuestos similares incluyen CHS828, OT-82 y GEN617, que también se dirigen a la biosíntesis de NAD, pero pueden diferir en su especificidad y potencia . FK866 destaca por su capacidad de inducir la apoptosis tardía sin afectar directamente la actividad respiratoria mitocondrial .
Actividad Biológica
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a compound belonging to the class of hydrogenated benzazepines. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research. Notably, it is a metabolite of Lorcaserine, a selective 5-HT2C receptor agonist used in the treatment of obesity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₀H₁₄N₂
Molecular Weight: 166.24 g/mol
IUPAC Name: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
CAS Number: 188412-52-4
The structure consists of a seven-membered heterocyclic system formed by a benzene ring fused to an azepine ring. This unique structure contributes to its diverse biological activities.
The primary mechanism of action for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine involves its interaction with specific molecular targets such as receptors and enzymes. As a metabolite of Lorcaserine, it acts as an agonist at the 5-HT2C receptor, which plays a crucial role in the regulation of appetite and mood by influencing serotonin levels in the brain.
1. Antidepressant Effects
Research has indicated that compounds similar to 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine exhibit antidepressant properties through their action on serotonin receptors. A study demonstrated that derivatives of benzazepines could enhance serotonergic neurotransmission, suggesting potential use in treating depression .
2. Antitumor Activity
Case studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was evaluated for its activity against the MCF-7 breast cancer cell line and displayed significant antiproliferative effects . The activity was attributed to the compound's ability to induce apoptosis in cancer cells.
3. Neuroprotective Properties
The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress within neuronal cells . The ability to modulate neurotransmitter systems suggests its potential in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine compares with other benzazepine derivatives:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Lorcaserine | Appetite suppression | 5-HT2C agonist |
Other Benzazepines | Antidepressant effects | Serotonin modulation |
2-Benzazepines | Antitumor activity | Induction of apoptosis |
Case Study 1: Lorcaserine Metabolism
In pharmacokinetic studies involving Lorcaserine, researchers utilized 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 (deuterated form) to trace metabolic pathways. The findings indicated that this compound plays a significant role in understanding the drug's efficacy and safety profile .
Case Study 2: Anticancer Activity
A series of synthesized benzazepine derivatives were tested against various cancer lines. Among them, one derivative showed IC50 values indicating potent activity against MDA-MB-231 (breast cancer) cells . The structural modifications significantly influenced their biological potency.
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-73-7 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.